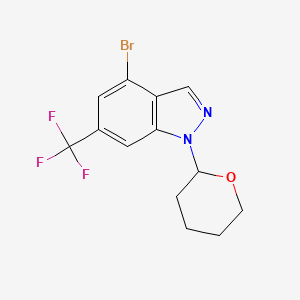
4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE is a chemical compound with the molecular formula C13H12N2OF3Br and a molecular weight of 349.15 g/mol . It is characterized by the presence of a bromine atom, a tetrahydropyran ring, and a trifluoromethyl group attached to an indazole core . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE typically involves multiple steps, including the formation of the indazole core and the introduction of the bromine, tetrahydropyran, and trifluoromethyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Indazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be achieved using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Tetrahydropyran Ring: This can be done through nucleophilic substitution reactions.
Addition of the Trifluoromethyl Group: Trifluoromethylation is typically carried out using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but common targets include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological outcomes .
Vergleich Mit ähnlichen Verbindungen
4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE can be compared with other similar compounds, such as:
4-BROMO-1-(TETRAHYDRO-2H-PYRAN-2-YL)-6-(TRIFLUOROMETHYL)-1H-INDAZOLE: This compound has a similar structure but may differ in its reactivity and applications.
4-BROMO-6-METHYL-1-(TETRAHYDRO-2H-PYRAN-2-YL)-5-(TRIFLUOROMETHYL)-1H-INDAZOLE: This compound has a methyl group instead of a hydrogen atom, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H12BrF3N2O |
|---|---|
Molekulargewicht |
349.15 g/mol |
IUPAC-Name |
4-bromo-1-(oxan-2-yl)-6-(trifluoromethyl)indazole |
InChI |
InChI=1S/C13H12BrF3N2O/c14-10-5-8(13(15,16)17)6-11-9(10)7-18-19(11)12-3-1-2-4-20-12/h5-7,12H,1-4H2 |
InChI-Schlüssel |
GFOUUBDNJUJZNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=CC(=C3)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














